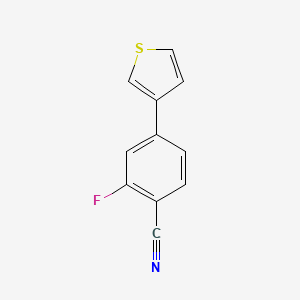

2-Fluoro-4-(3-thienyl)benzenecarbonitrile

Vue d'ensemble

Description

2-Fluoro-4-(3-thienyl)benzenecarbonitrile is an organic compound with the molecular formula C11H6FNS and a molecular weight of 203.24 g/mol . It is a fluorinated aromatic nitrile, characterized by the presence of a fluorine atom and a thiophene ring attached to a benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Méthodes De Préparation

The synthesis of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile typically involves the reaction of 2-fluorobenzonitrile with thiophene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-fluorobenzonitrile is reacted with a thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Analyse Des Réactions Chimiques

2-Fluoro-4-(3-thienyl)benzenecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like LiAlH4 for reduction .

Applications De Recherche Scientifique

2-Fluoro-4-(3-thienyl)benzenecarbonitrile is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biochemistry: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(3-thienyl)benzenecarbonitrile largely depends on its application. In biochemical studies, it may interact with specific enzymes or proteins, altering their activity or binding properties. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

2-Fluoro-4-(3-thienyl)benzenecarbonitrile can be compared with other fluorinated aromatic nitriles, such as:

2-Fluorobenzonitrile: Lacks the thiophene ring, making it less versatile in certain synthetic applications.

4-Fluoro-3-(thiophen-2-yl)benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Fluoro-4-(2-thienyl)benzenecarbonitrile:

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.

Activité Biologique

2-Fluoro-4-(3-thienyl)benzenecarbonitrile (CAS No. 886361-69-9) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a thienyl group, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it interacts with glycosidase enzymes, impacting carbohydrate metabolism.

- Protein-Ligand Interactions: Its unique structure allows it to bind effectively to proteins, altering their function and potentially leading to therapeutic effects.

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. Studies have demonstrated its ability to inhibit human farnesyltransferase (hFTase), an enzyme crucial for the post-translational modification of proteins involved in cancer cell proliferation. For example, certain derivatives of this compound showed IC50 values in the nanomolar range against hFTase, indicating potent inhibitory activity .

Neurotoxicity and Hepatotoxicity

While the compound shows promise in various therapeutic applications, there are concerns regarding its toxicity. At higher concentrations, it has been associated with hepatotoxicity and neurotoxicity in animal models. These adverse effects necessitate careful dosage considerations during therapeutic applications.

Case Studies

- In Vitro Studies: In vitro assays have shown that at lower concentrations, this compound can effectively inhibit glycosidase activity without significant cytotoxicity. However, at elevated doses, significant cell death was observed due to metabolic disruption .

- Animal Models: In animal studies, varying dosages revealed a dose-dependent response where lower doses promoted beneficial metabolic changes while higher doses led to adverse effects such as liver damage and neurotoxicity.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-fluoro-4-thiophen-3-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGWQDPBKBHHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298544 | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-69-9 | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(3-thienyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.